DIETHOXYDICHLOROSILANE
Overview
Description
Mechanism of Action
is a chemical compound with the formula C4H10Cl2O2Si . It is used in various industrial applications, particularly in the production of silicone polymers . The compound is a colorless liquid that readily reacts with water to form both linear and cyclic Si-O chains .
The target of action It reacts with water to form silanols, which can further react to form siloxanes .
The mode of action of Dichloro(diethoxy)silane involves its reaction with water or other nucleophiles. The chlorine atoms in the compound are replaced through nucleophilic substitution reactions, leading to the formation of new bonds .
The biochemical pathways Instead, it is used in industrial processes to create other chemicals .
The pharmacokinetics It is primarily used in industrial settings, and direct exposure to the compound should be avoided due to its reactivity .
The result of action of Dichloro(diethoxy)silane is the formation of new compounds through chemical reactions. For example, it can react with water to form silanols, which can further polymerize to form siloxanes .
The action environment of Dichloro(diethoxy)silane can greatly influence its reactivity. For example, the presence of water can lead to hydrolysis reactions. Additionally, the compound should be stored in a cool, dry place to prevent unwanted reactions .
Preparation Methods
DIETHOXYDICHLOROSILANE is typically synthesized by reacting silicon chloride with ethanol . The reaction is generally carried out under an inert atmosphere to prevent moisture from interfering with the process. A drying agent is often used to remove any residual moisture . The reaction can be represented as follows:
[ \text{SiCl}_4 + 2 \text{EtOH} \rightarrow \text{Cl}_2\text{Si(OEt)}_2 + 2 \text{HCl} ]
In industrial settings, the production of dichloro(diethoxy)silane involves similar methods but on a larger scale, ensuring the reaction conditions are optimized for maximum yield and purity .
Chemical Reactions Analysis
DIETHOXYDICHLOROSILANE undergoes various chemical reactions, including hydrolysis, substitution, and condensation .
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Hydrolysis: : When exposed to moisture, dichloro(diethoxy)silane hydrolyzes to form silicon dioxide and hydrochloric acid. [ \text{Cl}_2\text{Si(OEt)}_2 + 2 \text{H}_2\text{O} \rightarrow \text{SiO}_2 + 2 \text{EtOH} + 2 \text{HCl} ]
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Substitution: : It can react with nucleophiles, such as alcohols or amines, to replace the chlorine atoms with other functional groups. [ \text{Cl}_2\text{Si(OEt)}_2 + 2 \text{RNH}_2 \rightarrow \text{(RNH)}_2\text{Si(OEt)}_2 + 2 \text{HCl} ]
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Condensation: : this compound can undergo condensation reactions to form siloxane bonds, which are essential in the production of silicone polymers. [ 2 \text{Cl}_2\text{Si(OEt)}_2 \rightarrow \text{(EtO)}_2\text{Si-O-Si(OEt)}_2 + 2 \text{HCl} ]
Scientific Research Applications
DIETHOXYDICHLOROSILANE has a wide range of applications in scientific research and industry .
Comparison with Similar Compounds
DIETHOXYDICHLOROSILANE is similar to other chlorosilanes, such as dichlorodimethylsilane and dichloromethylsilane . it is unique in its ability to form ethoxy groups, which provide additional reactivity and versatility in chemical synthesis .
Dichlorodimethylsilane: This compound is used in the synthesis of silicone polymers and has a similar reactivity profile but lacks the ethoxy groups present in dichloro(diethoxy)silane.
Dichloromethylsilane: This compound is used in the production of hydrophobic silica nanoparticles and also lacks the ethoxy groups.
Properties
IUPAC Name |
dichloro(diethoxy)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10Cl2O2Si/c1-3-7-9(5,6)8-4-2/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFCXHBIETZKGHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](OCC)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10Cl2O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90196901 | |
Record name | Silane, dichlorodiethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90196901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4667-38-3 | |
Record name | Silane, dichlorodiethoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004667383 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silane, dichlorodiethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90196901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethoxydichlorosilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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